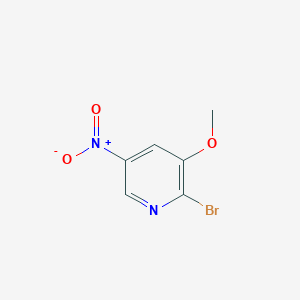

2-Bromo-3-methoxy-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in modern organic synthesis. numberanalytics.comnumberanalytics.com Their importance stems from a unique electronic structure and versatile reactivity. numberanalytics.com Pyridine-containing scaffolds are found in a vast number of biologically active compounds, making them crucial for the pharmaceutical and agrochemical industries. numberanalytics.comnih.gov Many drugs, including those with antihistamine, anti-inflammatory, and anticancer properties, feature a pyridine ring. numberanalytics.com The ability of the pyridine skeleton to be easily converted into various functional derivatives and its characteristic solubility and basicity make it a highly sought-after component in drug design. nih.gov

Overview of Halogenated Methoxy (B1213986) Nitropyridine Frameworks

Halogenated methoxy nitropyridines represent a specific class of pyridine derivatives that incorporate a halogen atom, a methoxy group, and a nitro group attached to the pyridine ring. This combination of functional groups imparts a unique reactivity profile to the molecule. The presence of halogens like bromine or chlorine provides a site for various substitution reactions, while the methoxy and nitro groups influence the electronic properties and reactivity of the pyridine ring. chemicalbook.comnbinno.com These frameworks serve as versatile intermediates in the synthesis of more complex molecules. For instance, 5-Bromo-2-methoxy-3-nitropyridine (B130787) is synthesized from 5-bromo-2-chloro-3-nitropyridine (B118568) and is a precursor for further chemical transformations. chemicalbook.com

Electronic and Steric Effects Governing Reactivity in Substituted Pyridines

The reactivity of substituted pyridines is governed by a combination of electronic and steric effects. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an electron-deficient ring system compared to benzene (B151609). fiveable.meyoutube.com This inherent electron deficiency makes pyridine generally less reactive towards electrophilic aromatic substitution, which typically occurs at the 3-position. nih.govquora.com

The introduction of substituents further modulates this reactivity. Electron-donating groups, such as a methoxy group, can increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like a nitro group, further decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. nih.gov

Chemical Profile of 2-Bromo-3-methoxy-5-nitropyridine

| Property | Value |

| Molecular Formula | C6H5BrN2O3 |

| Molecular Weight | 233.02 g/mol |

| CAS Number | 15862-50-7 |

Table 1: Chemical and Physical Properties of 2-Bromo-3-methoxy-5-nitropyridine

Synthesis and Reactivity

The synthesis of related compounds provides insight into the potential preparation of 2-Bromo-3-methoxy-5-nitropyridine. For example, the synthesis of 5-Bromo-2-methoxy-3-nitropyridine involves the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com This suggests that a similar nucleophilic substitution of a chloro-substituent could be a viable route. Another related synthesis is that of 2-bromo-5-methyl-3-nitropyridine (B1280105) from 2-hydroxy-5-methyl-3-nitropyridine (B188116) using phosphorus(V) oxybromide. chemicalbook.com

The reactivity of 2-Bromo-3-methoxy-5-nitropyridine is dictated by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic substitution and can participate in cross-coupling reactions. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but can be reduced to an amino group, providing a handle for further functionalization. nbinno.com The methoxy group at the 3-position is an electron-donating group that can influence the regioselectivity of reactions.

Properties

IUPAC Name |

2-bromo-3-methoxy-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJNSRABTDYPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290288 | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-84-4 | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromo 3 Methoxy 5 Nitropyridine

Regioselective Nitration Approaches

The introduction of a nitro group at a specific position on the pyridine (B92270) ring is a critical step in the synthesis of 2-Bromo-3-methoxy-5-nitropyridine. This is typically accomplished through the nitration of a pre-functionalized pyridine precursor.

Nitration of Substituted Pyridine Precursors

A common strategy involves the nitration of 2-bromo-3-methoxypyridine (B21398). In a typical procedure, 2-bromo-3-methoxypyridine is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature. The reaction is initiated at 0°C and then warmed to 55°C for a period of 1.5 hours. This process yields 2-bromo-3-methoxy-5-nitropyridine. ambeed.com The directing effects of the existing bromo and methoxy (B1213986) substituents guide the incoming nitro group to the C-5 position of the pyridine ring.

Another approach starts from 3-methylpyridine (B133936) derivatives. The synthesis of 2-methoxy-3-methyl-5-nitropyridine (B1390828) often involves the nitration of 2-methoxy-3-methylpyridine (B1590087) using a mixture of nitric and sulfuric acids under controlled temperature conditions to ensure selective nitration.

Process Optimization for Enhanced Yield and Purity

To improve the efficiency and quality of the final product, optimization of the nitration process is crucial. A study on the nitration of 3-hydroxypyrazine-2-carboxamide, a related heterocyclic compound, highlights key parameters that can be adjusted. researchgate.net These include the ratio of the substrate to the nitrating agent (such as potassium nitrate), the volume of sulfuric acid used, and the reaction and precipitation temperatures. researchgate.net For instance, optimal results were achieved with a substrate-to-potassium nitrate (B79036) ratio of 1:2 and a specific volume of sulfuric acid, with the reaction conducted at 50°C and precipitation at 0°C. researchgate.net Such optimization strategies have been shown to significantly increase yields, in some cases from 48% to a range of 77-80%. researchgate.net These principles can be applied to the nitration of pyridine precursors for the synthesis of 2-Bromo-3-methoxy-5-nitropyridine to enhance yield and purity.

Table 1: Nitration Reaction Parameters

| Parameter | Optimized Condition |

| Substrate:KNO3 Ratio | 1:2 |

| H2SO4 Volume | 12 mL per gram of substrate |

| Reaction Temperature | 50°C |

| Precipitation Temperature | 0°C |

This data is based on the optimization of a similar nitration reaction and may serve as a guideline. researchgate.net

Targeted Bromination Procedures

The introduction of a bromine atom at a specific position on the pyridine ring is another key synthetic transformation.

Introduction of Bromine to Methoxy Nitropyridines

The synthesis of related bromo-methoxy-nitropyridines can provide insight into the synthesis of the target molecule. For example, 5-bromo-2-methoxy-3-nitropyridine (B130787) is synthesized from 5-bromo-2-chloro-3-nitropyridine (B118568). chemicalbook.com

Halogenation Reagents and Selectivity Control

The choice of brominating agent is critical for achieving the desired regioselectivity. For the synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, a bromination reaction is carried out on 2-methoxy-5-fluoropyridine. google.com While the specific brominating agent for this reaction is not detailed in the provided information, common brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst are often used for such transformations. nbinno.com The inherent directing effects of the substituents on the pyridine ring play a significant role in controlling the position of bromination.

Nucleophilic Alkoxylation Routes

An alternative synthetic strategy involves the introduction of the methoxy group via a nucleophilic substitution reaction. In this approach, a suitable leaving group on the pyridine ring is displaced by a methoxide (B1231860) source. For instance, the synthesis of 5-bromo-2-methoxy-3-nitropyridine is achieved by reacting 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol (B129727). chemicalbook.com The reaction proceeds by adding a solution of sodium methoxide in methanol to a solution of the chloropyridine derivative at 0°C, followed by stirring at room temperature. chemicalbook.com This method resulted in a high yield of 98%. chemicalbook.com This general principle can be adapted for the synthesis of 2-Bromo-3-methoxy-5-nitropyridine by starting with a precursor that has a suitable leaving group at the C-3 position and is already brominated at C-2 and nitrated at C-5.

Synthesis via Nucleophilic Aromatic Substitution with Methoxide

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles, such as methoxide, onto an activated pyridine ring. The reaction's feasibility hinges on the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a suitable leaving group (typically a halogen).

In a highly analogous synthesis, the isomer 5-bromo-2-methoxy-3-nitropyridine is efficiently prepared from 5-bromo-2-chloro-3-nitropyridine. chemicalbook.com The chloro group at the 2-position is activated by the nitro group at the 3-position, making it susceptible to displacement by a nucleophile. In this procedure, a solution of sodium methoxide in methanol is added to the starting chloropyridine at a reduced temperature (0 °C), followed by stirring at room temperature for an extended period. chemicalbook.com This reaction proceeds in high yield (98%), demonstrating the effectiveness of methoxide substitution. chemicalbook.com

This established methodology can be directly adapted for the synthesis of 2-bromo-3-methoxy-5-nitropyridine. The logical precursor for this transformation would be 2-bromo-3-chloro-5-nitropyridine. The nitro group at the 5-position activates the halogen at the 3-position for nucleophilic attack. The reaction with sodium methoxide would selectively displace the more labile chlorine atom over the bromine, yielding the desired 2-bromo-3-methoxy-5-nitropyridine.

Table 1: Representative Nucleophilic Aromatic Substitution for Methoxy-Nitropyridine Synthesis Data derived from the synthesis of the isomer, 5-bromo-2-methoxy-3-nitropyridine. chemicalbook.com

| Parameter | Details |

| Starting Material | 5-Bromo-2-chloro-3-nitropyridine |

| Reagent | Sodium methoxide (25% w/w in methanol) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 19 hours |

| Yield | 98% |

Diazotization-Mediated Methodologies for Methoxy Group Introduction

Diazotization reactions provide a versatile pathway for the transformation of an aromatic amino group into a diazonium salt, which can then be substituted by various nucleophiles. While commonly used to introduce halides (Sandmeyer reaction) or hydroxyl groups, its use for introducing a methoxy group is also possible, albeit sometimes with competing side reactions.

The general strategy to obtain 2-bromo-3-methoxy-5-nitropyridine via this route would involve the diazotization of a 3-amino-2-bromo-5-nitropyridine precursor. This process involves treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form the intermediate diazonium salt. Subsequent treatment of this salt with methanol can lead to the desired methoxy-substituted product.

While a direct example for this specific molecule is not detailed in the provided literature, related transformations on the pyridine ring illustrate the principle. For instance, a synthetic process for 2-methoxy-3-bromo-5-fluoropyridine involves the diazotization of 2-methoxy-5-aminopyridine, followed by the introduction of a fluorine atom. google.com This highlights the utility of diazotization on substituted pyridines, which could be extrapolated to the synthesis of the target compound from an appropriate amino-substituted precursor.

Conversion from Related Pyridine Derivatives

An alternative and robust synthetic route involves the chemical modification of a pre-existing hydroxypyridine scaffold. If the bromo and nitro groups are already in place, the synthesis of 2-bromo-3-methoxy-5-nitropyridine can be achieved by the straightforward methylation of the corresponding hydroxyl analog, 2-bromo-3-hydroxy-5-nitropyridine.

This transformation is typically accomplished via a Williamson ether synthesis. A patent describes a method for the preparation of 2-bromo-3-methoxypyridine from 2-bromo-3-hydroxypyridine. google.com In this procedure, the hydroxypyridine is treated with a base, such as sodium metal dissolved in methanol, to form the corresponding alkoxide. This intermediate is then reacted with a methylating agent, like methyl iodide, to form the methoxy ether. google.com The reaction proceeds in good yield (75-80%). google.com

This protocol is directly applicable to the more substituted 2-bromo-3-hydroxy-5-nitropyridine, as the electronic nature of the ring does not impede the O-alkylation of the hydroxyl group.

Table 2: Representative Williamson Ether Synthesis for Methoxy-Pyridine Formation Data derived from the synthesis of 2-bromo-3-methoxypyridine. google.com

| Parameter | Details |

| Starting Material | 2-Bromo-3-hydroxypyridine |

| Base | Sodium in Methanol |

| Methylating Agent | Methyl Iodide |

| Solvent | DMF |

| Temperature | Room Temperature |

| Yield | 80% |

Modern synthetic chemistry emphasizes efficiency through multi-component or tandem (cascade) reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates. While specific, documented multi-component reactions for the direct assembly of 2-bromo-3-methoxy-5-nitropyridine are not prominent in the surveyed literature, the synthesis can be designed as a highly efficient, streamlined sequence of discrete steps.

A logical tandem strategy would involve the sequential functionalization of a simpler pyridine core. For example, a synthetic campaign could begin with a 3-hydroxypyridine (B118123) derivative. A possible sequence could be:

Nitration: Introduction of the nitro group at the 5-position of the pyridine ring.

Bromination: Selective bromination at the 2-position.

Methylation: Conversion of the hydroxyl group to a methoxy group as described in section 2.4.1.

The order of these steps is critical to achieving the desired regioselectivity and avoiding unwanted side reactions. Such a planned, sequential approach, while not a single-pot reaction, represents a tandem strategic methodology that maximizes efficiency by building complexity in a controlled and predictable manner.

Reactivity Profiles and Chemical Transformations of 2 Bromo 3 Methoxy 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings. wikipedia.org The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com In the case of 2-bromo-3-methoxy-5-nitropyridine, the nitro group at the 5-position, along with the pyridine (B92270) nitrogen, strongly activates the ring for such transformations.

Substitution at the Bromine Position

The bromine atom at the C2 position represents a good leaving group, making this site a primary target for nucleophilic attack. The electron-withdrawing nature of the nitro group, positioned para to the bromine, effectively stabilizes the negative charge that develops in the Meisenheimer intermediate, thereby facilitating the substitution.

2-Bromo-3-methoxy-5-nitropyridine can react with a range of carbon and heteroatom nucleophiles. While specific examples for this exact molecule are not extensively documented in the provided search results, the reactivity of similar nitropyridine systems provides a strong indication of its expected behavior.

Carbon Nucleophiles: Reactions with carbanions, particularly those stabilized by electron-withdrawing groups, are a hallmark of electron-deficient aromatics. For instance, in a related process known as Vicarious Nucleophilic Substitution (VNS), carbanions bearing a leaving group can displace a hydrogen atom on the ring. organic-chemistry.orgwikipedia.org It is highly probable that carbanions would also readily displace the bromine atom in 2-bromo-3-methoxy-5-nitropyridine.

Heteroatom Nucleophiles: Amines, thiols, and alkoxides are common heteroatom nucleophiles that readily participate in SNAr reactions with activated halopyridines. For example, studies on 3-bromo-4-nitropyridine (B1272033) have shown that it reacts with various amines to yield the corresponding amino-substituted products. clockss.org Similarly, research on 2-methyl- and 2-arylvinyl-3-nitropyridines demonstrates selective substitution of the nitro group by sulfur nucleophiles (thiols). nih.gov This suggests that 2-bromo-3-methoxy-5-nitropyridine would likely react with heteroatom nucleophiles at the C2 position, displacing the bromide.

The following table summarizes the expected reactivity with various nucleophiles based on the behavior of analogous compounds.

| Nucleophile Type | Example Nucleophile | Expected Product at C2 |

| Carbon | Malonate ester anion | 2-(Dialkoxycarbonyl)methyl-3-methoxy-5-nitropyridine |

| Nitrogen | Piperidine | 2-(Piperidin-1-yl)-3-methoxy-5-nitropyridine |

| Oxygen | Sodium methoxide (B1231860) | 2,3-Dimethoxy-5-nitropyridine |

| Sulfur | Sodium thiophenoxide | 3-Methoxy-5-nitro-2-(phenylthio)pyridine |

In nucleophilic aromatic substitutions, the position of the electron-withdrawing group relative to the leaving group is a critical determinant of reactivity and regioselectivity. wikipedia.org For 2-bromo-3-methoxy-5-nitropyridine, the nitro group is para to the bromine atom. This para relationship allows for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate, with the charge being delocalized onto the oxygen atoms of the nitro group. This makes the C2 position highly activated towards nucleophilic attack.

Chemoselectivity becomes a key consideration when multiple potential leaving groups are present or when other reactive sites exist on the molecule. In this compound, both the bromine atom and the nitro group could potentially act as leaving groups. Generally, halides are better leaving groups than the nitro group in SNAr reactions. wikipedia.org However, the substitution of a nitro group is also a known process, particularly with certain nucleophiles and under specific reaction conditions. nih.gov The methoxy (B1213986) group is typically a poor leaving group in SNAr reactions unless specifically activated.

Another aspect of chemoselectivity is the competition between SNAr at a halogen-bearing carbon and Vicarious Nucleophilic Substitution (VNS) at a C-H position. In halonitroarenes, VNS is often faster than the substitution of the halogen, except when the halogen is fluorine, which is a superior leaving group in this context. organic-chemistry.org

Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Systems

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. organic-chemistry.orgwikipedia.org The reaction involves the addition of a nucleophile (typically a carbanion) that possesses a leaving group at the nucleophilic center to the aromatic ring. organic-chemistry.org This is followed by a base-induced elimination of a molecule of HX (where X is the leaving group from the nucleophile and H is a hydrogen from the aromatic ring), leading to the net substitution of a hydrogen atom. nih.gov

For 2-bromo-3-methoxy-5-nitropyridine, the possible sites for VNS would be the C4 and C6 positions, which are ortho and para, respectively, to the activating nitro group.

The mechanism of VNS begins with the deprotonation of an active methylene (B1212753) compound (e.g., chloromethyl phenyl sulfone) by a strong base to generate a carbanion. kuleuven.be This carbanion then attacks an electron-deficient position on the nitropyridine ring, forming a σ-adduct, which is a type of Meisenheimer complex. wikipedia.orgorganic-chemistry.org The formation of this adduct is typically reversible. acs.org

The key step that distinguishes VNS from other nucleophilic additions is the subsequent β-elimination. A base removes the hydrogen atom from the carbon that was attacked by the nucleophile, and this is followed by the departure of the leaving group from the original nucleophile. nih.govkuleuven.be This rearomatizes the ring and results in the formal substitution of a hydrogen atom. The reaction requires at least two equivalents of base: one to generate the carbanion and one to induce the final elimination step. organic-chemistry.org

The stability of the intermediate Meisenheimer adduct can be influenced by steric factors. For instance, reactions involving bulky carbanions may lead to the isolation of the adduct, as steric hindrance can inhibit the subsequent elimination step which requires a specific planar geometry for effective charge stabilization. acs.org

Nucleophilic Displacement of the Nitro Group

While less common than the displacement of a halogen, the nitro group can also be displaced by nucleophiles in SNAr reactions, particularly when it is located at an activated position on an electron-deficient ring. nih.gov Research on 3-R-5-nitropyridines has shown that the nitro group can be selectively substituted by anionic sulfur, nitrogen, and oxygen nucleophiles. nih.govresearchgate.net In some systems, such as 3-nitro-5-halopyridines, the 3-NO2 group was found to be more susceptible to nucleophilic attack than the halogen at position 5. nih.gov

In the context of 2-bromo-3-methoxy-5-nitropyridine, a strong nucleophile could potentially attack the C5 position, leading to the displacement of the nitro group. The likelihood of this pathway relative to the displacement of the C2-bromine would depend on the specific nucleophile, solvent, and reaction conditions.

The following table outlines the potential products from the nucleophilic displacement of the nitro group.

| Nucleophile | Reagent | Potential Product at C5 |

| Thiolate | R-SNa | 5-(Alkyl/Aryl)thio-2-bromo-3-methoxypyridine |

| Alkoxide | R-ONa | 5-Alkoxy-2-bromo-3-methoxypyridine |

| Amide | R₂NLi | 5-(Dialkylamino)-2-bromo-3-methoxypyridine |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the pyridine ring at a position amenable to catalysis renders 2-bromo-3-methoxy-5-nitropyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, thereby providing access to a diverse array of substituted pyridine derivatives.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orgharvard.edulibretexts.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov

In the context of 2-bromo-3-methoxy-5-nitropyridine, the Suzuki-Miyaura coupling offers a direct route to arylated and heteroarylated pyridine derivatives. While specific literature examples detailing the Suzuki-Miyaura coupling of 2-bromo-3-methoxy-5-nitropyridine are not extensively documented, the general principles of this reaction are readily applicable. The reaction would involve the coupling of 2-bromo-3-methoxy-5-nitropyridine with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst, a suitable ligand, and a base. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the pyridine ring can influence the reactivity of the C-Br bond. A related compound, 3-bromo-2-(2-methoxyphenyl)-5-nitropyridine, is documented, suggesting that such coupling reactions are indeed feasible. nih.gov

A typical reaction setup would involve the conditions outlined in the table below, which have been successfully applied to similar bromopyridine substrates. beilstein-journals.orgchem-contract.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Component | Example |

| Bromopyridine Substrate | 2-bromo-3-methoxy-5-nitropyridine |

| Boronic Acid | Phenylboronic acid, 4-methylphenylboronic acid, etc. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF/Water |

| Temperature | 80-120 °C |

The products of these reactions, 2-aryl-3-methoxy-5-nitropyridines, are valuable intermediates for further functionalization, including the reduction of the nitro group to an amine, which opens pathways to a wider range of heterocyclic structures.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction provides a direct and efficient method for the introduction of alkyne moieties onto aromatic and heteroaromatic rings. scirp.org

The reaction of 2-bromo-3-methoxy-5-nitropyridine with various terminal alkynes under Sonogashira conditions would yield 2-alkynyl-3-methoxy-5-nitropyridine derivatives. These products are versatile building blocks, as the alkyne functionality can be further elaborated through various transformations, such as cycloadditions or hydration reactions. The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.org However, copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper, such as homocoupling of the alkyne. nih.gov

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides a relevant precedent for the expected reactivity of 2-bromo-3-methoxy-5-nitropyridine. scirp.org The optimized conditions from this study, which can be adapted for the target substrate, are presented in the table below.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

| Component | Condition |

| Catalyst System | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

| Time | 3 h |

The reaction is expected to be compatible with a range of terminal alkynes, including both alkyl- and aryl-substituted acetylenes, affording the corresponding 2-alkynyl-3-methoxy-5-nitropyridines in good yields.

Other Palladium-Catalyzed Transformations

Beyond Suzuki-Miyaura and Sonogashira couplings, the bromine atom in 2-bromo-3-methoxy-5-nitropyridine can participate in other significant palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig amination reactions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgchemspider.comorganic-chemistry.org This reaction would allow for the direct introduction of primary or secondary amines at the 2-position of the pyridine ring, yielding 2-amino-3-methoxy-5-nitropyridine derivatives. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

Reduction Chemistry of the Nitro Group

The nitro group at the 5-position of 2-bromo-3-methoxy-5-nitropyridine is a key functional handle that can be readily transformed into an amino group, which in turn serves as a precursor for a variety of heterocyclic systems.

Selective Reduction to Aminopyridine

The selective reduction of the nitro group in the presence of the bromo substituent is a crucial transformation. A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and yield of the desired aminopyridine.

A reported procedure for the reduction of the closely related 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) utilizes reduced iron in an acidic medium. orgsyn.org This method could potentially be adapted for the reduction of 2-bromo-3-methoxy-5-nitropyridine.

More specifically, a supporting information document describes the reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) to methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate using hydrazine (B178648) monohydrate and 5% Rhodium on carbon (Rh/C) in THF. While this procedure yields the hydroxylamine, further reduction to the amine is a common subsequent step. The conditions for the initial reduction are detailed in the table below.

Table 3: Conditions for the Reduction of 3-Bromo-2-methoxy-5-nitropyridine to the Hydroxylamine

| Component | Condition |

| Substrate | 3-bromo-2-methoxy-5-nitropyridine |

| Reducing Agent | Hydrazine monohydrate (1.2 equiv) |

| Catalyst | 5% Rh/C (0.30 mol% Rh) |

| Solvent | THF |

| Monitoring | TLC (EtOAc:hexanes 1:1) |

The resulting 5-amino-2-bromo-3-methoxypyridine is a valuable intermediate, as the newly formed amino group can participate in various cyclization and derivatization reactions.

Reductive Cyclization Strategies

The presence of both a reducible nitro group and a reactive bromo substituent on the same pyridine ring opens up possibilities for reductive cyclization strategies. In such a reaction, the reduction of the nitro group to an amine is followed by an intramolecular reaction, often involving the bromo substituent, to form a fused heterocyclic system.

While specific examples of reductive cyclization starting directly from 2-bromo-3-methoxy-5-nitropyridine are not prominent in the literature, the concept can be illustrated by the base-mediated reductive cyclization of nitro-tethered ketones. nih.gov In a hypothetical scenario, if the substituent introduced via a cross-coupling reaction at the 2-position contains a suitable functional group, a subsequent reduction of the nitro group could trigger an intramolecular cyclization. For instance, if a substituent bearing a nucleophilic group is installed at the 2-position, reduction of the nitro group to an amine could be followed by an intramolecular nucleophilic aromatic substitution of the bromo group, leading to the formation of a fused ring system. The feasibility and outcome of such a strategy would be highly dependent on the nature of the substituent at the 2-position and the reaction conditions employed for the reduction and cyclization steps.

Electrophilic and Oxidative Transformations

The reactivity of 2-bromo-3-methoxy-5-nitropyridine is dictated by the electronic properties of its constituent parts: the electron-deficient pyridine ring, a powerful electron-withdrawing nitro group, a deactivating bromo substituent, and an activating methoxy group. These features create a highly polarized aromatic system with distinct chemical characteristics.

Considerations for Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) on a pyridine ring is inherently more challenging than on a benzene (B151609) ring. quimicaorganica.org The electronegative nitrogen atom reduces the ring's nucleophilicity, requiring harsh reaction conditions for substitution to occur. quimicaorganica.orgquora.com The attack of an electrophile is generally favored at the 3- and 5-positions (meta to the nitrogen) because the resulting carbocation intermediate does not place a destabilizing positive charge on the nitrogen atom. quora.comaklectures.com

A summary of the substituent effects is presented below:

| Substituent | Position | Electronic Nature | Directing Effect |

| Pyridine N | 1 | Deactivating | Meta (C3, C5) |

| Bromo (-Br) | 2 | Deactivating | Ortho, Para (C3, C6) |

| Methoxy (-OCH₃) | 3 | Activating | Ortho, Para (C2, C4) |

| Nitro (-NO₂) | 5 | Strongly Deactivating | Meta (C4, C6) |

Analysis of Potential Substitution Sites:

Attack at C4: This position is para to the activating methoxy group, which is a favorable placement. However, it is also ortho to the strongly deactivating nitro group and para to the deactivating pyridine nitrogen. The deactivation from the nitro group and the pyridine nitrogen likely overwhelms the activation provided by the methoxy group, making substitution at C4 highly unfavorable.

Attack at C6: This position is para to the deactivating bromo group and ortho to both the deactivating pyridine nitrogen and the strongly deactivating nitro group. This position is therefore extremely electron-deficient and deactivated towards electrophilic attack.

Given this analysis, 2-bromo-3-methoxy-5-nitropyridine is considered highly resistant to electrophilic aromatic substitution. The cumulative deactivating influence of the pyridine nitrogen, the nitro group, and the bromo group creates an electron-poor aromatic system where the activation from the methoxy group is insufficient to promote typical EAS reactions. Any attempt to force such a reaction would require exceptionally harsh conditions, which may lead to degradation of the molecule rather than controlled substitution.

Oxidation Reactions of the Methoxy Moiety

The methoxy group (-OCH₃) on an aromatic ring is generally stable to oxidation. Direct oxidation of the methyl group itself is not a common transformation. However, under specific oxidative conditions, the methoxy moiety can undergo other reactions, primarily O-demethylation.

Oxidative O-Demethylation: The most plausible oxidative transformation is the cleavage of the methyl group to yield a hydroxyl group, a reaction known as O-demethylation. This can be achieved by certain enzymatic systems, such as cytochrome P450, which are known to catalyze the oxidative demethylation of methoxyarenes. nih.govnih.gov Chemical methods using strong Lewis acids or specific oxidizing agents can also effect this transformation, although the electron-deficient nature of the pyridine ring in 2-bromo-3-methoxy-5-nitropyridine would likely necessitate carefully chosen conditions to avoid unwanted side reactions.

Ring Oxidation/Cleavage: Under very harsh oxidative conditions, the aromatic ring itself is susceptible to attack. Potent oxidizing agents like ruthenium tetroxide (RuO₄) have been used to oxidatively cleave electron-rich aromatic rings, such as p-methoxyphenyl groups, to form carboxylic acids. researchgate.net While this demonstrates a possible oxidative pathway, applying such conditions to 2-bromo-3-methoxy-5-nitropyridine would likely result in the destructive cleavage of the pyridine ring rather than a selective transformation of the methoxy group.

The potential oxidative reactions involving the methoxy group are summarized in the table below, based on general transformations observed for methoxyarenes.

| Reaction Type | Reagent Class | Potential Product | Remarks |

| O-Demethylation | Lewis Acids (e.g., BBr₃) / Certain Oxidants | 2-Bromo-5-nitro-3-pyridinol | A plausible but challenging transformation due to the electron-deficient ring. |

| Ring Cleavage | Strong Oxidants (e.g., RuO₄, O₃) | Ring-opened fragments | A destructive pathway, not a selective functional group transformation. researchgate.net |

Advanced Spectroscopic and Computational Investigations of 2 Bromo 3 Methoxy 5 Nitropyridine

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of chemical compounds. For 2-bromo-3-methoxy-5-nitropyridine, Density Functional Theory (DFT) calculations have been employed to elucidate its various characteristics. These theoretical investigations are crucial for understanding the molecule's stability, reactivity, and potential applications in various fields, including materials science.

Optimized Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For 2-bromo-3-methoxy-5-nitropyridine, theoretical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of theory, would determine the precise bond lengths, bond angles, and dihedral angles.

The optimized geometry of a related compound, 2-amino-3-bromo-5-nitropyridine, reveals that the pyridine (B92270) ring may exhibit slight distortions from a perfect hexagon due to the presence of bulky and electronegative substituents like bromine and the nitro group. Similarly, for 2-bromo-3-methoxy-5-nitropyridine, the introduction of the methoxy (B1213986) group at the C3 position and the bromo group at the C2 position would influence the planarity and electronic distribution of the pyridine ring. The orientation of the methoxy group relative to the ring is a key aspect of the conformational analysis, with different orientations leading to different energy states.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Bromo-3-methoxy-5-nitropyridine (Note: This data is illustrative as specific literature values are not available. It is based on typical values for similar structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Br | 1.895 | C3-C2-Br | 118.5 |

| C3-O4 | 1.360 | C2-C3-O4 | 121.0 |

| C5-N6 | 1.475 | C4-C5-N6 | 118.0 |

| O4-C10 | 1.430 | C3-O4-C10 | 117.5 |

| N6-O7 | 1.225 | O7-N6-O8 | 124.0 |

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. Current time information in Edmonton, CA. For substituted nitropyridines, the strong electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, while the substituents on the ring influence the HOMO energy. In 2-bromo-3-methoxy-5-nitropyridine, the methoxy group, being an electron-donating group, would raise the HOMO energy, leading to a potentially smaller energy gap compared to unsubstituted nitropyridine. This smaller gap can enhance the molecule's polarizability. Current time information in Edmonton, CA.

Table 2: Calculated Frontier Molecular Orbital Energies (Note: This data is illustrative and based on trends observed in similar molecules.)

| Parameter | Energy (eV) |

| E (HOMO) | -7.25 |

| E (LUMO) | -3.15 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack.

For 2-bromo-3-methoxy-5-nitropyridine, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro group, making them centers for electrophilic interactions. The region around the hydrogen atoms of the methoxy group and the pyridine ring would exhibit positive potential (blue), indicating sites for nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution on the ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds in a molecule. It helps to quantify the delocalization of electron density, which is a key factor in the stability of a molecule. The analysis focuses on the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with a large hyperpolarizability are considered good candidates for NLO materials.

The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups connected by a π-conjugated system in 2-bromo-3-methoxy-5-nitropyridine suggests that it could possess significant NLO properties. The intramolecular charge transfer from the methoxy group to the nitro group through the pyridine bridge is a key mechanism for a high NLO response. Theoretical calculations of the dipole moment and hyperpolarizability can predict the NLO potential of the compound. For a related compound, 2-amino-3-bromo-5-nitropyridine, the calculated first hyperpolarizability was found to be significant, suggesting its potential as an NLO material. Current time information in Edmonton, CA.

Table 3: Calculated NLO Properties (Note: This data is illustrative.)

| Property | Calculated Value |

| Dipole Moment (μ) | 4.50 D |

| Mean Polarizability (α) | 15.8 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 9.2 x 10⁻³⁰ esu |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful experimental technique for identifying the functional groups and elucidating the structure of a molecule. The vibrational frequencies observed in the spectra correspond to specific stretching, bending, and torsional modes of the molecule.

For 2-bromo-3-methoxy-5-nitropyridine, the vibrational spectrum would exhibit characteristic bands for the pyridine ring, as well as the bromo, methoxy, and nitro functional groups. DFT calculations can be used to compute the theoretical vibrational frequencies, which can then be compared with the experimental data to provide a complete and accurate assignment of the vibrational modes.

Key expected vibrational modes would include:

C-H stretching vibrations of the pyridine ring and the methoxy group.

N-O stretching vibrations of the nitro group, typically appearing as strong bands.

C-O stretching of the methoxy group.

C-Br stretching vibration, which is expected at a lower frequency.

Pyridine ring stretching and bending vibrations.

The comparison between the experimental and theoretically calculated spectra is crucial for confirming the optimized molecular structure obtained from the DFT calculations.

Fourier Transform Infrared (FT-IR) Spectroscopy

No publicly available FT-IR spectra or detailed vibrational band assignments for 2-Bromo-3-methoxy-5-nitropyridine could be located. Such data would be crucial for identifying the functional groups and understanding the molecular structure of the compound.

Computational-Experimental Correlation and Potential Energy Distribution (PED) Analysis

Due to the absence of experimental FT-IR and FT-Raman data, a computational-experimental correlation and Potential Energy Distribution (PED) analysis has not been performed for this compound in any published research. This type of analysis is essential for the precise assignment of vibrational modes and for gaining a deeper understanding of the molecule's dynamic behavior.

Mechanistic Insights from Theoretical Simulations

Computational Elucidation of Reaction Pathways and Energy Barriers

A search for theoretical simulations elucidating the reaction pathways and energy barriers involved in the synthesis or reactions of 2-Bromo-3-methoxy-5-nitropyridine yielded no results. Such studies would provide valuable insights into its reactivity and the formation of related compounds.

Identification of Transition States and Intermediate Species

In the absence of computational studies on its reaction mechanisms, no information on the transition states and intermediate species for reactions involving 2-Bromo-3-methoxy-5-nitropyridine has been reported.

Thermodynamic Property Analysis

No published studies on the thermodynamic properties of 2-Bromo-3-methoxy-5-nitropyridine, such as its heat of formation, entropy, or Gibbs free energy, could be found. This information would be fundamental for predicting its stability and behavior in chemical reactions.

Role of 2 Bromo 3 Methoxy 5 Nitropyridine in Advanced Organic Synthesis

As a Versatile Building Block in Medicinal Chemistry

2-Bromo-3-methoxy-5-nitropyridine has emerged as a crucial scaffold in the field of medicinal chemistry. Its unique arrangement of a bromine atom, a methoxy (B1213986) group, and a nitro group on a pyridine (B92270) ring offers multiple reactive sites. This allows for the strategic and controlled introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Key Pharmaceutical Precursors

The strategic placement of reactive groups on the 2-Bromo-3-methoxy-5-nitropyridine ring makes it a valuable precursor for a variety of pharmaceutical intermediates. The bromine atom, for instance, can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized.

A notable application of a related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is in the synthesis of dual BET/HDAC inhibitors. This is achieved by converting it to intermediates such as (E)-2-(5-Bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine. Furthermore, derivatives of this class of compounds have been explored for their potential anti-cancer and anti-inflammatory properties. For example, research into pyridine derivatives has shown that compounds derived from this scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component of a potent dopamine (B1211576) D2 and D3 and serotonin-3 (5-HT3) receptor antagonist, highlights the utility of substituted bromomethoxypyridines in developing treatments for neurological and psychiatric disorders. nih.gov

| Precursor Synthesized | Therapeutic Target/Application | Source Compound |

| (E)-2-(5-Bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine | Dual BET/HDAC inhibitors | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine |

| Pyridine derivatives | Anti-cancer agents | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine |

| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Dopamine D2/D3 and 5-HT3 receptor antagonists | Substituted bromomethoxypyridine |

Construction of Diverse Heterocyclic Scaffolds for Compound Libraries

The creation of compound libraries featuring diverse heterocyclic scaffolds is a cornerstone of modern drug discovery. 2-Bromo-3-methoxy-5-nitropyridine and its analogs are instrumental in this process, providing a versatile platform for generating a wide range of molecular architectures. The pyridine ring itself is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs. mdpi.com

The reactivity of halogenated nitropyridines allows for the systematic modification of the core structure, leading to libraries of compounds with varied physicochemical properties. This is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. For instance, the bromine atom can be substituted with various nucleophiles, and the nitro group can be transformed into other functionalities, each modification creating a new branch of the compound library. This approach enables the rapid exploration of chemical space to identify molecules with desired biological activities. nih.gov

Contributions to Agrochemical Development

The utility of 2-Bromo-3-methoxy-5-nitropyridine and its derivatives extends beyond pharmaceuticals into the realm of agrochemical development. The structural motifs that make these compounds valuable in medicinal chemistry are also relevant for creating new crop protection agents.

Intermediates for Crop Protection Agents

Halogenated nitropyridines serve as key intermediates in the synthesis of novel pesticides and herbicides. The introduction of a nitropyridine moiety can confer specific biological activity to the final product, aiding in the targeted control of pests and weeds. For example, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine is utilized in the formulation of effective pesticides and herbicides, contributing to enhanced crop protection and yield. Research in this area has led to the development of promising pesticide candidates with high efficacy against specific pests while exhibiting low toxicity to non-target organisms, a critical factor for sustainable agriculture.

| Agrochemical Application | Key Intermediate | Benefit |

| Pesticides | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | High pest control, low non-target toxicity |

| Herbicides | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Enhanced crop protection and yield |

Utility in Advanced Materials Chemistry

The unique electronic and chemical properties of 2-Bromo-3-methoxy-5-nitropyridine and its analogs also find application in the field of materials science. These compounds can serve as precursors to functional materials with tailored properties.

Precursor for Functional Polymers and Coatings

In material science, there is an ongoing exploration of using compounds like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine to synthesize advanced materials, including polymers and coatings. The incorporation of this compound into polymer matrices has been shown to significantly improve mechanical properties and thermal stability. These enhancements make the resulting materials suitable for applications such as durable protective coatings and high-performance materials.

Components for Organic Electronic Materials

There is no available research data on the use of 2-Bromo-3-methoxy-5-nitropyridine as a component for organic electronic materials.

Applications in Analytical Methodology

There is no available research data on the application of 2-Bromo-3-methoxy-5-nitropyridine in analytical methodology.

Conclusion and Future Research Outlook

Summary of Synthetic Utility and Reactivity

2-Bromo-3-methoxy-5-nitropyridine has established itself as a versatile building block in organic synthesis, primarily owing to the orthogonal reactivity of its three distinct functional groups. The pyridine (B92270) core, being electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position and the bromo substituent at the 2-position. This electronic arrangement makes the bromine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The true synthetic power of this compound lies in the sequential and site-selective manipulation of its functional groups. The bromo group is readily displaced by a variety of nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse carbon and heteroatom substituents at the 2-position.

Following the modification at the C2 position, the nitro group at the C5 position can be readily reduced to an amino group. This newly formed amine provides a handle for a vast array of subsequent transformations, including diazotization, acylation, and further cross-coupling reactions, enabling the construction of complex heterocyclic systems. google.com The methoxy (B1213986) group at the 3-position, while generally more stable, can also be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of potential functionalization. This multi-faceted reactivity makes 2-bromo-3-methoxy-5-nitropyridine a valuable precursor for the synthesis of highly substituted pyridines, which are prevalent motifs in pharmaceuticals and materials science. nih.gov

Prospects for Novel Methodologies and Catalytic Systems

While traditional cross-coupling and nucleophilic substitution reactions have proven effective, the future of derivatizing 2-bromo-3-methoxy-5-nitropyridine lies in the adoption of more advanced and sustainable catalytic systems.

Emerging Catalytic Frontiers:

| Catalytic Approach | Potential Application to 2-Bromo-3-methoxy-5-nitropyridine |

| Photoredox Catalysis | Could enable novel, mild C-H functionalization reactions at other positions on the pyridine ring or facilitate radical-based coupling reactions that are complementary to traditional methods. nih.gov |

| Dual Catalysis | Combining transition metal catalysis with photoredox or organocatalysis could unlock unprecedented transformations, such as the direct asymmetric functionalization of the pyridine core. |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC-catalyzed reactions could be explored for the functionalization of the pyridine ring, potentially leading to the formation of unique acyl or homoenolate-equivalent additions. nih.gov |

| Base Metal Catalysis | Developing efficient coupling reactions using earth-abundant metals like copper, iron, or nickel instead of palladium would offer more cost-effective and sustainable synthetic routes. nih.gov |

The development of novel ligands for transition metals could also lead to improved selectivity and reactivity in cross-coupling reactions involving the sterically hindered environment around the bromo group. Furthermore, flow chemistry methodologies could be employed for the synthesis and derivatization of this compound, offering advantages in terms of safety, scalability, and reaction control, particularly for nitrated compounds.

Emerging Directions in Computational and Spectroscopic Characterization

Advanced characterization techniques are poised to provide a deeper understanding of the electronic structure and reactivity of 2-bromo-3-methoxy-5-nitropyridine and its derivatives.

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the regioselectivity of various transformations. acs.orgurfu.ru Such studies can elucidate the mechanisms of nucleophilic substitution and cross-coupling reactions, helping to optimize reaction conditions and predict the feasibility of novel transformations. acs.org For instance, DFT can be used to calculate the energies of intermediates and transition states, providing insight into the kinetic and thermodynamic factors that govern reactivity. rsc.org

Advanced Spectroscopic Techniques: While standard NMR and IR spectroscopy are routine, more advanced techniques can offer a wealth of information. Solid-state NMR could be used to study the structure and dynamics of crystalline derivatives. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize complex mixtures of reaction products and intermediates. In-situ spectroscopic monitoring of reactions (e.g., using ReactIR or Raman spectroscopy) can provide real-time kinetic data, leading to a more profound understanding of reaction mechanisms.

Unexplored Synthetic Avenues for Derivatization

Despite its utility, several synthetic avenues for the derivatization of 2-bromo-3-methoxy-5-nitropyridine remain largely unexplored.

C-H Functionalization: The direct functionalization of the C-H bonds at the 4 and 6 positions of the pyridine ring represents a significant and largely untapped opportunity. rsc.orgresearchgate.net Developing regioselective C-H activation/functionalization protocols would provide a more atom-economical approach to synthesizing tetra-substituted pyridines, bypassing the need for multi-step sequences. researchgate.net

Derivatization via the Nitro Group: Beyond simple reduction to an amine, the nitro group itself can be used as a synthetic handle. For example, it could potentially participate in radical-based denitrative coupling reactions or be transformed into other functional groups like a nitrile or an isocyanate, opening up new pathways for derivatization.

Modification of the Methoxy Group: While typically seen as a stable directing group, the selective cleavage or transformation of the methoxy group in the presence of other functionalities could be a valuable strategy. For instance, its conversion to other alkoxy or aryloxy groups could be explored to fine-tune the electronic properties and steric profile of the molecule.

Umpolung Strategies: Exploring "umpolung" or reverse polarity strategies could lead to novel reaction pathways. For example, converting the electrophilic pyridine ring into a nucleophilic species through the formation of a pyridyl organometallic reagent could enable reactions with electrophiles, providing a complementary approach to traditional methods. nih.gov

By pursuing these unexplored avenues, the full synthetic potential of 2-bromo-3-methoxy-5-nitropyridine can be realized, leading to the development of novel molecules with potential applications in a wide range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.